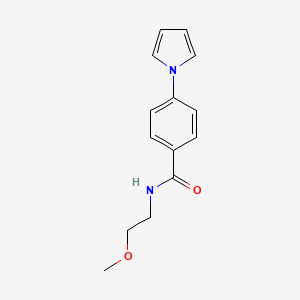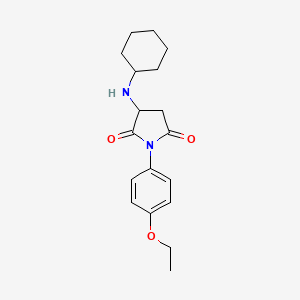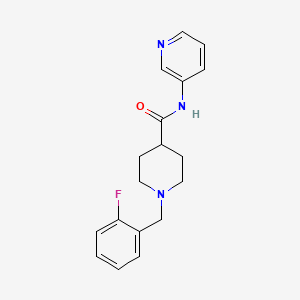![molecular formula C18H18N2O B4894811 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC is a synthetic compound that belongs to the family of cyclohexenones and has a pyridine moiety. It has a molecular weight of 345.43 g/mol and a molecular formula of C21H21N2O. PPAC has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one is not fully understood. However, it is believed that this compound acts as a modulator of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has been shown to interact with various targets, including voltage-gated potassium channels, NMDA receptors, and GABA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of voltage-gated potassium channels, leading to changes in neuronal excitability. This compound has also been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity. In addition, this compound has been shown to enhance the activity of GABA receptors, leading to changes in neurotransmission.
实验室实验的优点和局限性
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. This compound is also stable and can be stored for extended periods without degradation. However, this compound also has some limitations. It is a relatively new compound, and its full range of biological activities is not yet fully understood. This compound is also relatively expensive, which may limit its use in some laboratory settings.
未来方向
There are several future directions for the study of 5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one. One area of research is the development of new drugs based on the structure of this compound. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound interacts with its targets and the downstream effects of these interactions. Finally, future studies could investigate the potential use of this compound in other fields of research, such as materials science and nanotechnology.
合成方法
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of 2-cyclohexen-1-one with pyridine-4-carbaldehyde and methylamine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity and yield.
科学研究应用
5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one has been studied for its potential use in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors.
属性
IUPAC Name |
5-phenyl-3-(pyridin-4-ylmethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18-11-16(15-4-2-1-3-5-15)10-17(12-18)20-13-14-6-8-19-9-7-14/h1-9,12,16,20H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFXXJQEADDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
